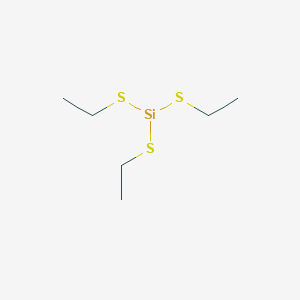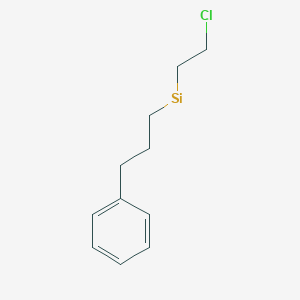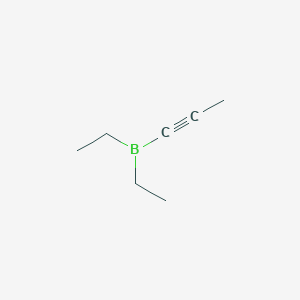
Borane, diethyl-1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, diethyl-1-propynyl-, also known as diethyl(1-propynyl)borane, is an organoboron compound with the molecular formula C7H13B. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Borane, diethyl-1-propynyl- is particularly notable for its applications in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Borane, diethyl-1-propynyl- can be synthesized through the hydroboration of alkynes. One common method involves the reaction of diethylborane with 1-propyne under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of borane, diethyl-1-propynyl- often involves the use of large-scale hydroboration reactors. These reactors are designed to handle the exothermic nature of the hydroboration reaction and ensure the efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity borane, diethyl-1-propynyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Borane, diethyl-1-propynyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: Borane, diethyl-1-propynyl- can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the specific reaction conditions.
Substitution: Various organoboron compounds with different functional groups.
Applications De Recherche Scientifique
Borane, diethyl-1-propynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Research into boron-containing compounds has explored their potential as enzyme inhibitors and therapeutic agents.
Medicine: Borane derivatives are being investigated for their potential use in drug delivery systems and cancer treatment.
Industry: This compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of borane, diethyl-1-propynyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds. The molecular targets and pathways involved in these reactions depend on the specific context and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylborane: Another organoboron compound with similar reactivity but different applications.
Triethylborane: Known for its use as an ignition source in rocket engines.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions.
Uniqueness
Borane, diethyl-1-propynyl- is unique due to its specific structure, which includes both diethyl and propynyl groups. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Propriétés
Numéro CAS |
22405-32-9 |
|---|---|
Formule moléculaire |
C7H13B |
Poids moléculaire |
107.99 g/mol |
Nom IUPAC |
diethyl(prop-1-ynyl)borane |
InChI |
InChI=1S/C7H13B/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |
Clé InChI |
YYRFWYOAIIIVJY-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





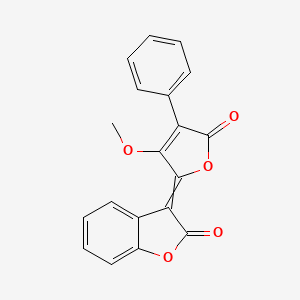
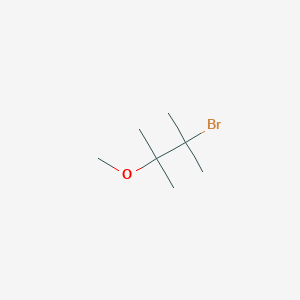

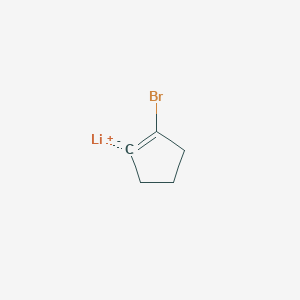
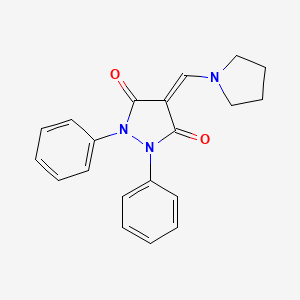
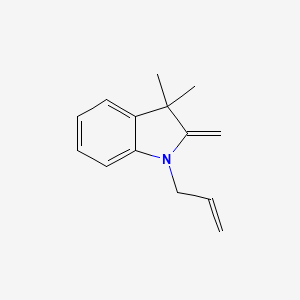
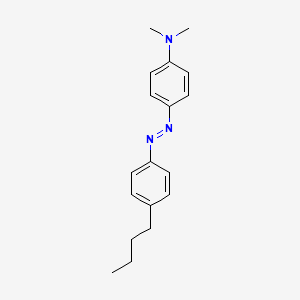
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
